

Safety and Handling of Amino-PEG3-CH₂COOH: A Technical Guide

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Compound of Interest

Compound Name: Amino-PEG3-CH₂COOH

Cat. No.: B1665981

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and reactivity of **Amino-PEG3-CH₂COOH**, a bifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. The information presented here is intended to supplement, not replace, institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) from your supplier.

Compound Identification and Properties

Amino-PEG3-CH₂COOH, with the CAS Number 134978-99-7, is a hydrophilic linker molecule featuring a primary amine group and a terminal carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This structure imparts aqueous solubility and flexibility, making it a versatile tool in biological research.

Table 1: Physicochemical Properties of **Amino-PEG3-CH₂COOH**

Property	Value	Source
CAS Number	134978-99-7	[1][2][3][4]
Molecular Formula	C8H17NO5	[1][3]
Molecular Weight	207.23 g/mol	[3]
Appearance	Solid-Liquid Mixture or viscous liquid	[3]
Boiling Point	360.3 ± 27.0 °C (Predicted)	[2]
Density	1.164 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	3.39 ± 0.10 (Predicted)	[2]

Note: Some physical properties are predicted values and should be used as an estimate.

Hazard Identification and Safety Precautions

While a comprehensive, publicly available SDS with quantitative toxicological data for **Amino-PEG3-CH₂COOH** is not readily found, information from suppliers of similar PEG compounds suggests that it should be handled with care in a laboratory setting. The primary hazards are associated with its chemical reactivity and potential for skin and eye irritation upon direct contact.

General Safety Recommendations:

- Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Table 2: Summary of Potential Hazards and First Aid Measures

Hazard	Description	First Aid Measures
Skin Contact	May cause skin irritation.	Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact	May cause eye irritation.	Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.
Inhalation	May be harmful if inhaled. May cause respiratory tract irritation.	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion	May be harmful if swallowed.	Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

This information is based on general knowledge of similar chemical compounds and may not be exhaustive. Always refer to the supplier-specific SDS for the most accurate and detailed information.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of **Amino-PEG3-CH₂COOH**.

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.^[5] Recommended storage temperatures are typically between 2-8°C for short-term and -20°C for long-term storage.^{[3][6]}

- **Inert Atmosphere:** For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.^[5]
- **Handling:** When handling, allow the container to warm to room temperature before opening to prevent moisture condensation. For viscous liquids, gentle warming may be necessary for easier pipetting.

Experimental Protocols

The following are generalized protocols for common applications of **Amino-PEG3-CH₂COOH**. Researchers should optimize these protocols for their specific experimental needs.

General Protocol for Amide Coupling (Carbodiimide Method)

This protocol describes the reaction of the carboxylic acid moiety of **Amino-PEG3-CH₂COOH** with a primary amine-containing molecule.

Materials:

- **Amino-PEG3-CH₂COOH**
- Amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 or MES buffer at pH 4.5-6.0 for the activation step)
- Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

- **Activation of Carboxylic Acid:**

- Dissolve **Amino-PEG3-CH₂COOH** in anhydrous DMF or DMSO.
- Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution.
- Stir the reaction mixture at room temperature for 15-60 minutes. For optimal activation, this step can be performed in a buffer at pH 4.5-6.0.
- Coupling Reaction:
 - Dissolve the amine-containing molecule in the reaction buffer (pH 7.2-7.5).
 - Add the activated **Amino-PEG3-CH₂COOH** solution to the amine-containing solution.
 - Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
- Quenching:
 - Add a quenching solution to the reaction mixture to consume any unreacted NHS esters.
- Purification:
 - Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

General Protocol for Reaction with the Amine Group

This protocol outlines the reaction of the primary amine of **Amino-PEG3-CH₂COOH** with an activated carboxylic acid (e.g., an NHS ester).

Materials:

- **Amino-PEG3-CH₂COOH**
- NHS ester-activated molecule
- Reaction Buffer (e.g., PBS at pH 7.2-8.0)
- Anhydrous DMF or DMSO

Procedure:

- Dissolution:
 - Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.
 - Dissolve **Amino-PEG3-CH2COOH** in the reaction buffer.
- Coupling Reaction:
 - Add the dissolved NHS ester to the **Amino-PEG3-CH2COOH** solution.
 - Allow the reaction to proceed at room temperature for 1-2 hours.
- Purification:
 - Purify the conjugate using appropriate chromatographic methods.

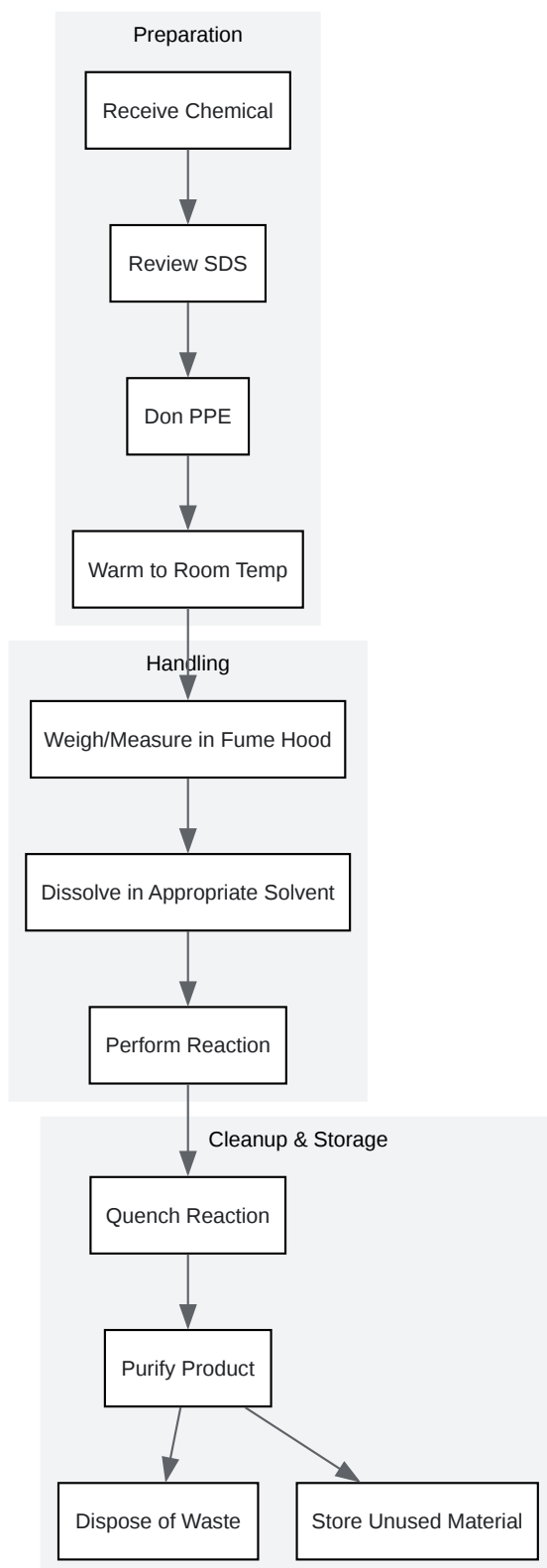
Reactivity and Stability

Amino-PEG3-CH2COOH is a bifunctional molecule, and its reactivity is dictated by the primary amine and the carboxylic acid.

- **Amine Group:** The primary amine is nucleophilic and will react with electrophiles such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes (via reductive amination).^{[7][8]}
- **Carboxylic Acid Group:** The carboxylic acid can be activated, for example with carbodiimides like EDC, to form a reactive intermediate that readily couples with primary amines to form stable amide bonds.^[9]
- **Stability:** The ether linkages in the PEG backbone are generally stable. However, prolonged exposure to strong oxidizing agents or high temperatures can lead to degradation. The compound is also sensitive to light and moisture, which can affect its stability over time.^[5]

Visualizations

Safe Handling Workflow



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Caption: Logical workflow for the safe handling of **Amino-PEG3-CH₂COOH**.

Reactivity Pathways

Caption: Primary reactivity pathways of **Amino-PEG3-CH₂COOH**.

Disclaimer

The information provided in this guide is for informational purposes only and is based on publicly available data for **Amino-PEG3-CH₂COOH** and similar compounds. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.

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